molecular formula C4H8N2O B1624025 (E)-but-2-enehydrazide CAS No. 3619-19-0

(E)-but-2-enehydrazide

Cat. No.: B1624025
CAS No.: 3619-19-0
M. Wt: 100.12 g/mol
InChI Key: MTANTOSWGQDIGK-NSCUHMNNSA-N
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Description

(E)-but-2-enehydrazide is a chemical compound belonging to the class of hydrazides, which are nitrogen-based functional groups of significant interest in medicinal and agricultural chemistry . Hydrazides and their derivatives, particularly hydrazide-hydrazones, are recognized as powerful tools in organic synthesis. They serve as key precursors for synthesizing a plethora of novel compounds, including various heterocycles such as pyrazoles, oxadiazoles, and thiadiazoles, which are valuable scaffolds in drug discovery . This compound is primarily valued as a chemical building block or synthetic intermediate in organic synthesis. Researchers utilize its structure to develop new hydrazide-hydrazone derivatives by condensing it with various aldehydes and ketones . These derivatives have demonstrated a wide range of biological activities in scientific studies, including potential use as enzyme inhibitors . For instance, structurally similar (E)-hydrazide-hydrazone derivatives have been investigated as inhibitors of laccase from Trametes versicolor , an enzyme targeted in the development of eco-friendly pesticides . The reactivity of the hydrazide functional group makes it a versatile starting material for constructing more complex, bioactive molecules for research applications in pharmaceutical and agrochemical development . This product is intended for research purposes by qualified laboratory personnel. It is not for human or veterinary diagnostic or therapeutic use, or for any form of consumption.

Properties

CAS No.

3619-19-0

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

(E)-but-2-enehydrazide

InChI

InChI=1S/C4H8N2O/c1-2-3-4(7)6-5/h2-3H,5H2,1H3,(H,6,7)/b3-2+

InChI Key

MTANTOSWGQDIGK-NSCUHMNNSA-N

SMILES

CC=CC(=O)NN

Isomeric SMILES

C/C=C/C(=O)NN

Canonical SMILES

CC=CC(=O)NN

Other CAS No.

3619-19-0

Origin of Product

United States

Synthetic Methodologies for E but 2 Enehydrazide and Its Academic Derivatives

Direct Synthetic Routes to (E)-but-2-enehydrazide Isomers

The creation of this compound isomers can be achieved through several synthetic strategies, ranging from established conventional methods to more modern, environmentally friendly techniques.

Conventional Synthetic Strategies for Enehydrazide Formation

The classical approach to synthesizing enehydrazides involves the condensation reaction between a hydrazine (B178648) derivative with a secondary amino group and a carbonyl compound. ut.ee This reaction initially forms an ionic hydrazonium derivative, which then undergoes tautomerization to the corresponding enehydrazide. ut.ee This method has been successfully employed to produce a variety of enehydrazides with good to nearly quantitative yields. ut.ee Another conventional method is the reaction of substituted 2,4-dioxobut-2-enoic acids with furan-2-carbohydrazide (B108491) to produce substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. chimicatechnoacta.ru

A variety of methods can be used for the synthesis of pyrazoline derivatives, which are structurally related to enehydrazides. These methods include ultrasonic irradiation, microwave assistance, ionic liquids, grinding techniques, and conventional heating. nih.gov However, conventional methods for pyrazoline synthesis often result in lower product yields, highlighting the need for optimization of reaction conditions. nih.gov

Advancements in Green Chemistry Approaches for Enehydrazide Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly chemical processes, a field known as green chemistry. researchgate.netpurkh.comjocpr.comijrar.org These principles are being applied to the synthesis of hydrazides and their derivatives to reduce waste, minimize energy consumption, and use safer reagents. jocpr.comresearchgate.net

Organocatalysis has emerged as a powerful tool in green chemistry for the synthesis of hydrazide derivatives. mdpi.combenthamdirect.com L-proline, a naturally occurring amino acid, is a particularly effective organocatalyst due to its biodegradability, non-toxicity, high selectivity, and ability to facilitate reactions under mild conditions. mdpi.com It has been successfully used in the synthesis of novel hydrazide derivatives through solvent-free mechanical grinding, resulting in high yields, short reaction times, and low costs. mdpi.com The reusability of L-proline for up to four cycles without a significant loss in yield further underscores the sustainability of this method. mdpi.com Other organocatalysts, such as anti-1,2,2,3,4,4-Hexamethylphosphetane 1-oxide, have also been employed for the synthesis of hydrazine derivatives through the cross-coupling of nitroarenes and anilines. tcichemicals.com

Mechanochemistry, which involves chemical transformations induced by mechanical energy, offers a solvent-free and energy-efficient alternative to traditional solution-based synthesis. beilstein-journals.orgrsc.org Techniques like ball milling and grinding have been successfully applied to the synthesis of various organic compounds, including hydrazones. beilstein-journals.orgnih.govmdpi.comnih.gov Liquid-assisted grinding (LAG), where a small amount of liquid is added to the solid reactants, has been shown to produce excellent yields (>99%) of hydrazones. nih.gov This method is considered a green approach as it significantly reduces or eliminates the need for bulk solvents. beilstein-journals.orgnih.gov

Stereoselective Synthesis of this compound and Analogues

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of modern organic synthesis, particularly for creating biologically active molecules. anu.edu.aumsu.edu The development of stereoselective methods for the synthesis of this compound and its analogues is crucial for accessing specific isomers with desired biological activities.

The synthesis of atropisomeric hydrazides, a class of chiral molecules, has been achieved with high yields and stereocontrol through a one-pot sequential catalysis protocol. nih.gov This method combines enamine-catalyzed α-amination of branched aldehydes with nitrogen alkylation under phase-transfer conditions, allowing for a stereodivergent approach to different diastereoisomers. nih.gov Another approach involves the photoinduced cyclization of chiral aromatic enehydrazides to produce optically active polyhydroisoquinolones. researchgate.net

Furthermore, stereoselective synthesis of carbocyclic analogues of nucleoside precursors has been accomplished through a convergent route, enabling the preparation of 4-substituted analogues with interesting three-dimensional structures. beilstein-journals.org The key steps in this synthesis include a Pd(II)-catalyzed conjugate addition and a highly diastereoselective ketone-to-amine conversion. beilstein-journals.org Similarly, pinane-based 2-amino-1,3-diols, which are sphingosine (B13886) analogues, have been synthesized stereoselectively from monoterpene-based allylic alcohols via aminohydroxylation. beilstein-journals.org

Synthesis of Structural Analogues and Derived Scaffolds from Enehydrazides

The synthesis of structural analogues and derived scaffolds from enehydrazides is a significant area of research aimed at exploring structure-activity relationships and developing new therapeutic agents. nih.gov By modifying the core enehydrazide structure, researchers can fine-tune the biological properties of these compounds. nih.gov

Fourteen analogues of hydrazidomycin A, a natural product with a rare enehydrazide core, were synthesized to investigate their cytotoxic and antiproliferative effects. nih.gov This involved altering the side chains, the double bond, and the polar head group of the parent molecule. nih.gov The synthesis of various acylhydrazone derivatives of 2-methyl-1,4-naphthoquinone (menadione) has also been reported, with these compounds showing disparate activities against different cancer cell lines. acgpubs.org

Derivatization Strategies via Reaction with Carbonyl Compounds

A primary strategy for the derivatization of enehydrazides involves the condensation reaction with carbonyl compounds, such as aldehydes and ketones. This reaction capitalizes on the nucleophilicity of the terminal nitrogen atom of the hydrazide moiety, which attacks the electrophilic carbonyl carbon. pressbooks.pubncert.nic.in The initial nucleophilic addition leads to a tetrahedral intermediate, which then undergoes dehydration to form a stable hydrazone derivative (an N-acylimine). nih.govresearchgate.net This process is a reliable method for forming new carbon-nitrogen double bonds and expanding the molecular complexity of the initial enehydrazide. nih.gov

The reactivity in these condensation reactions is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because their carbonyl carbon is less sterically hindered and more electrophilic. ncert.nic.inchemistrysteps.com The reaction is often catalyzed by the presence of a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. chemistrysteps.com

Research has demonstrated the synthesis of various enehydrazide derivatives through this pathway. For instance, cyanoacetylhydrazine can react with aldehydes like furan-2-aldehyde to produce hydrazide-hydrazone derivatives. scirp.org Similarly, more complex enehydrazides have been synthesized by condensing precursors with a range of substituted benzaldehydes and ketones. mdpi.comresearchgate.net The reaction of (E)‐N′‐[(E)‐2‐bromobenzylidene]‐4‐oxo‐4‐(piperidin‐1‐yl)but‐2‐enehydrazide with thiosemicarbazide (B42300) further illustrates the utility of this derivatization strategy. researchgate.net

The following table summarizes representative examples of this derivatization strategy.

Hydrazide ReactantCarbonyl CompoundProduct TypeReference
CyanoacetylhydrazineFuran-2-aldehydeHydrazide-hydrazone scirp.org
2-Cyano-N'-(2-cyanoacetyl)acetohydrazideSubstituted Benzaldehydes2-Cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide derivatives mdpi.comresearchgate.net
2-Cyano-N'-(2-cyanoacetyl)acetohydrazide(Heteroaryl)ketones2-Cyano-N'-(2-cyano-3-heterylbut-2-enoyl)-3-heterylbut-2-enehydrazide derivatives mdpi.com
Furan-2-carbohydrazideSubstituted 2,4-dioxobutanoic acids2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic acid derivatives chimicatechnoacta.ru

Multicomponent Reaction Approaches to Complex Enehydrazide Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, offer an efficient pathway to complex molecules. organic-chemistry.orgrug.nl Enehydrazides or their parent hydrazines can serve as crucial building blocks in several named MCRs, most notably the Ugi and Passerini reactions. nih.govbaranlab.org These reactions are highly valued for their atom economy and ability to rapidly generate molecular diversity from simple starting materials. uniba.it

The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govuniba.it In this context, a hydrazine or hydrazide can function as the amine component. The reaction proceeds through the formation of a Schiff base (or hydrazone) from the amine and carbonyl compound, which is then protonated by the carboxylic acid. This activated intermediate is attacked by the nucleophilic isocyanide, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield a complex α-acylamino amide derivative. uniba.it By varying the four components, a vast library of structurally diverse compounds can be accessed. For instance, the Ugi tetrazole reaction is a variation where hydrazoic acid replaces the carboxylic acid, leading to the formation of tetrazole derivatives. nih.gov

The Passerini three-component reaction (P-3CR) is another isocyanide-based MCR that combines a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. organic-chemistry.org While hydrazides are not direct components in the classic Passerini reaction, MCR strategies can be designed to incorporate the hydrazide functionality in subsequent or parallel reaction sequences. rug.nl For example, a product from one MCR can be used as a starting material for a subsequent reaction involving a hydrazide.

These MCR approaches allow for the construction of intricate molecular scaffolds that would otherwise require lengthy, linear synthetic sequences. beilstein-journals.org The ability to incorporate the enehydrazide motif into peptide-like scaffolds and other complex structures underscores the synthetic power of MCRs. nih.gov

Multicomponent ReactionKey ReactantsTypical Product ScaffoldKey FeaturesReference
Ugi Reaction (4-component)Amine (or Hydrazide), Carbonyl, Carboxylic Acid, Isocyanideα-Acylamino AmideHigh convergence; creates peptide-like structures. nih.govuniba.it
Passerini Reaction (3-component)Carbonyl, Carboxylic Acid, Isocyanideα-Acyloxy CarboxamideForms α-acyloxy amides; efficient C-C and C-N bond formation. organic-chemistry.org
Ugi Tetrazole ReactionAmine (or Hydrazide), Carbonyl, Hydrazoic Acid, Isocyanideα-Aminomethyl TetrazoleIsosteric replacement of carboxylic acid with a tetrazole ring. nih.gov

Spectroscopic and Spectrometric Elucidation of Synthesized Structures

The structural confirmation of newly synthesized this compound derivatives relies on a combination of spectroscopic and spectrometric techniques. The primary methods used are Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). scirp.orgmdpi.comorientjchem.org

Infrared (IR) Spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands confirm the structural integrity of the enehydrazide core and the success of derivatization reactions.

N-H Stretching: Hydrazides typically show one or two absorption bands in the range of 3200-3400 cm⁻¹, corresponding to the N-H bonds. scirp.org

C=O Stretching: A strong absorption band for the amide carbonyl group is typically observed between 1650 and 1680 cm⁻¹. scirp.orgmdpi.com

C=C and C=N Stretching: The carbon-carbon double bond of the butene chain and the carbon-nitrogen double bond of hydrazone derivatives exhibit stretching vibrations in the 1550-1650 cm⁻¹ region. scirp.org

C≡N Stretching: For derivatives containing a nitrile group, a sharp, medium-intensity band appears around 2200-2230 cm⁻¹. scirp.orgorientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR: The spectra of enehydrazide derivatives show characteristic signals for the vinyl protons on the C=C double bond, typically in the range of δ 5.5-7.5 ppm. The amide (N-H) protons are often observed as broad singlets at lower fields (δ 7.0-12.0 ppm) and are characteristically exchangeable with deuterium (B1214612) oxide (D₂O). scirp.orgamazonaws.com Signals for methyl and other alkyl or aryl groups appear in their expected regions.

¹³C NMR: The carbonyl carbon gives a distinct signal in the downfield region of the spectrum, typically between δ 160-175 ppm. mdpi.comamazonaws.com The carbons of the C=C double bond and any C=N bonds also appear in the downfield region (δ 110-150 ppm).

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound and to gain information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition. amazonaws.com The molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) is a key piece of data for confirming the identity of the product. scirp.org

The following table summarizes typical spectroscopic data for enehydrazide derivatives.

Spectroscopic TechniqueFunctional Group / AtomTypical Chemical Shift / Frequency RangeReference
IR Spectroscopy N-H (stretch)3200-3400 cm⁻¹ scirp.org
C=O (amide I)1650-1680 cm⁻¹ mdpi.com
C=C / C=N (stretch)1550-1650 cm⁻¹ scirp.org
C≡N (stretch)2200-2230 cm⁻¹ orientjchem.org
¹H NMR Spectroscopy Vinyl Protons (-CH=CH-)δ 5.5-7.5 ppm amazonaws.com
Amide Proton (-CO-NH-)δ 7.0-12.0 ppm (D₂O exchangeable) scirp.org
¹³C NMR Spectroscopy Carbonyl Carbon (>C=O)δ 160-175 ppm mdpi.comamazonaws.com
Olefinic/Imine Carbons (>C=C<, >C=N-)δ 110-150 ppm amazonaws.com
Mass Spectrometry Molecular Ionm/z corresponding to MW scirp.org

Chemical Reactivity and Reaction Mechanisms of E but 2 Enehydrazide

Transformations Involving the Hydrazide Functionality

The hydrazide group in (E)-but-2-enehydrazide, with its two nucleophilic nitrogen atoms, is the key player in a multitude of cyclization and condensation reactions. These transformations provide efficient routes to a variety of heterocyclic systems.

The strategic positioning of the hydrazide and the butenoyl backbone in this compound and its derivatives facilitates a range of intramolecular cyclization reactions, leading to the formation of stable five- and six-membered heterocyclic rings.

The synthesis of pyrazole (B372694) derivatives from hydrazines and 1,3-dicarbonyl compounds is a classic and widely used method known as the Knorr pyrazole synthesis. organic-chemistry.orgalfa-chemistry.comnih.govbeilstein-journals.orgresearchgate.netcdnsciencepub.com In this reaction, this compound acts as the binucleophilic hydrazine (B178648) component. The reaction with a 1,3-dicarbonyl compound, such as acetylacetone, proceeds through a sequence of condensation and cyclization steps.

The reaction is initiated by the nucleophilic attack of one of the hydrazide's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the remaining carbonyl group. The final step involves the elimination of a molecule of water to yield the stable aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the hydrazide and the dicarbonyl compound. researchgate.netcdnsciencepub.com

Table 1: Reaction of this compound with Acetylacetone

Reactant 1Reactant 2ProductReaction Type
This compoundAcetylacetone1-((E)-but-2-enoyl)-3,5-dimethyl-1H-pyrazoleKnorr Pyrazole Synthesis

While the direct synthesis of furanone-based structures from this compound is not extensively documented, a plausible pathway involves the reaction of a modified form of the hydrazide with an α-haloketone. This approach is a variation of syntheses that utilize α-haloketones as building blocks for heterocyclic systems. wikipedia.orgnih.govorganic-chemistry.org

In a hypothetical scenario, the N'-acylated derivative of this compound could react with an α-haloketone. The reaction would likely proceed via an initial N-alkylation of the terminal nitrogen of the hydrazide by the α-haloketone. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the enolate formed from the ketone onto the carbonyl group of the butenoyl moiety, would lead to the formation of a furanone-based ring system. The specific reaction conditions would be critical in directing the outcome of this transformation.

Table 2: Plausible Synthesis of a Furanone-Based Structure

Reactant 1Reactant 2Proposed ProductReaction Type
N'-acetyl-(E)-but-2-enehydrazideα-chloroacetoneA substituted furanone derivativeNucleophilic substitution followed by intramolecular cyclization

The versatile reactivity of the hydrazide functionality can be harnessed for the synthesis of fused heterocyclic systems like pyrrolopyrimidines and simple pyrroles.

Pyrrolopyrimidine Derivatives: The synthesis of pyrrolopyrimidine derivatives from hydrazide precursors is a known synthetic strategy. mdpi.comwikipedia.orgbuchler-gmbh.com A plausible route starting from this compound would involve its reaction with a suitable three-carbon building block containing electrophilic centers, such as a β-dicarbonyl compound with an additional reactive group. The initial reaction would likely involve the formation of a pyrimidine (B1678525) ring through condensation of the hydrazide with the dicarbonyl moiety. Subsequent intramolecular reactions involving the butenoyl side chain could then lead to the formation of the fused pyrrole (B145914) ring, resulting in a pyrrolopyrimidine scaffold.

Pyrrole Derivatives: The Paal-Knorr synthesis is a fundamental method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or hydrazine. organic-chemistry.orgalfa-chemistry.comwikipedia.orgrgmcet.edu.in In this context, this compound can serve as the nitrogen source. The reaction mechanism involves the formation of a di-imine intermediate through the condensation of the hydrazide with both carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. organic-chemistry.orgalfa-chemistry.com

Table 3: Synthesis of Pyrrole Derivatives via Paal-Knorr Reaction

Reactant 1Reactant 2ProductReaction Type
This compoundHexane-2,5-dione1-((E)-but-2-enamido)-2,5-dimethyl-1H-pyrrolePaal-Knorr Pyrrole Synthesis

The reaction of primary amines with ninhydrin (B49086) is a well-established reaction that forms a deeply colored product known as Ruhemann's purple. libretexts.orgkagoshima-u.ac.jpnih.govbyjus.com The primary amino group of the hydrazide functionality in this compound can participate in a similar reaction with ninhydrin, leading to the formation of a fused heterocyclic system.

The proposed mechanism involves the initial condensation of the terminal amino group of this compound with one of the carbonyl groups of ninhydrin to form a Schiff base. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazide attacks the adjacent carbonyl group of the ninhydrin moiety. Subsequent dehydration would then lead to the formation of a stable, fused pyrrolo[1,2-c]imidazol-1-one derivative. This reaction provides a direct route to complex heterocyclic structures from readily available starting materials. researchgate.net

Table 4: Plausible Cyclocondensation with Ninhydrin

Reactant 1Reactant 2Proposed ProductReaction Type
This compoundNinhydrin2-((E)-but-2-enoyl)-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-oneCyclocondensation

The hydrazide moiety in this compound can act as a nucleophile in both addition and substitution reactions. The α,β-unsaturated system provides an electrophilic site for conjugate addition.

Nucleophilic Addition (Michael Addition): The carbon-carbon double bond in this compound is activated by the adjacent electron-withdrawing carbonyl group, making the β-carbon susceptible to nucleophilic attack. This type of reaction is known as a Michael or conjugate addition. libretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.org A wide range of nucleophiles, including enolates, amines, and thiols, can add to the β-position. masterorganicchemistry.com The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to give the 1,4-adduct. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. youtube.comopenstax.org

Nucleophilic Substitution: The nitrogen atoms of the hydrazide group are nucleophilic and can participate in substitution reactions. For instance, acylation with acid chlorides or anhydrides, and alkylation with alkyl halides are common reactions of hydrazides. These reactions typically occur at the terminal, more basic nitrogen atom. The resulting N'-substituted derivatives can be valuable intermediates for further transformations, including the synthesis of more complex heterocyclic systems.

Table 5: Nucleophilic Reactions of this compound

Reaction TypeElectrophile/NucleophileProduct Type
Michael AdditionMalonic ester enolate1,4-adduct
AcylationAcetyl chlorideN'-acetyl-(E)-but-2-enehydrazide
AlkylationMethyl iodideN'-methyl-(E)-but-2-enehydrazide

Nucleophilic Addition and Substitution Reactions

Reactions Involving the But-2-ene Double Bond Stereochemistry

The (E)-configuration of the double bond in this compound is a key stereochemical feature that influences its reactivity in isomerization, elimination, and cycloaddition reactions.

The interconversion between (E) and (Z) isomers of but-2-ene derivatives can be induced by various means, including photochemical and catalytic methods. aip.orgrsc.orgscilit.com Photochemical isomerization can occur through direct excitation or by the use of a photosensitizer. rsc.orgaip.org For instance, the cis-trans isomerization of 2-butenes can be initiated by the photodecomposition of carbonyl sulfide (B99878) (COS). aip.org

The equilibrium between the E and Z isomers is influenced by their relative thermodynamic stabilities. Generally, the (E)-isomer of but-2-ene is more stable than the (Z)-isomer due to reduced steric strain between the methyl groups. almerja.netwikipedia.org However, the energy barrier for uncatalyzed thermal isomerization is high due to the necessity of breaking the π-bond. almerja.net

Factors that can influence the E/Z equilibrium include:

Temperature: Higher temperatures can provide the energy needed to overcome the rotational barrier of the double bond.

Catalysts: Acid or metal catalysts can facilitate isomerization by providing a lower energy pathway. scilit.comkaust.edu.sa

Photochemical Conditions: The wavelength of light and the presence of photosensitizers can influence the photostationary state ratio of the isomers. aip.org

Solvent: The polarity and nature of the solvent can have a minor effect on the conformational equilibria of alkenes. tue.nl

Table 3: Factors Affecting E/Z Isomerization of But-2-ene Systems.

Factor Influence on Equilibrium
Steric Hindrance Favors the less hindered (E)-isomer.
Temperature Can shift equilibrium towards the less stable isomer if entropy is a factor.
Catalysis (e.g., acid, metals) Lowers the activation energy for interconversion, allowing equilibrium to be reached faster.

Elimination reactions in systems related to but-2-enehydrazide, such as haloalkanes, can proceed through either E1 (unimolecular) or E2 (bimolecular) mechanisms to form alkenes. solubilityofthings.comlibretexts.orglumenlearning.com

The E2 mechanism is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously. solubilityofthings.comiitk.ac.in This mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group. iitk.ac.inksu.edu.sa E2 reactions are favored by strong, bulky bases and primary or secondary substrates. libretexts.org

The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, followed by deprotonation by a weak base. solubilityofthings.comlumenlearning.com This pathway is favored for tertiary substrates and in the presence of poor nucleophiles/weak bases. lumenlearning.com Because it proceeds through a planar carbocation, there is no specific stereochemical requirement for the starting material. lumenlearning.com

In the context of a but-2-ene system, the regioselectivity of elimination reactions is often governed by Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product. ksu.edu.samasterorganicchemistry.com However, the use of a sterically hindered base can lead to the formation of the less substituted "Hofmann" product. libretexts.org

Table 4: Comparison of E1 and E2 Elimination Mechanisms.

Feature E1 Mechanism E2 Mechanism
Molecularity Unimolecular Bimolecular
Rate Law Rate = k[Substrate] Rate = k[Substrate][Base]
Mechanism Two steps (carbocation intermediate) One step (concerted)
Base Strength Weak base Strong base required
Substrate 3° > 2° 3° > 2° > 1°
Stereochemistry No specific requirement Requires anti-periplanar geometry

| Regioselectivity | Zaitsev's rule | Zaitsev's rule (unless a bulky base is used) |

The double bond of the but-2-ene moiety can participate in pericyclic reactions, most notably cycloadditions.

[2+2] Photocycloadditions: These reactions involve the combination of two alkene units to form a cyclobutane (B1203170) ring. wikipedia.orgacs.org Thermally, this reaction is forbidden by the Woodward-Hoffmann rules, but it is photochemically allowed. wikipedia.orgnih.gov The reaction often proceeds through a stepwise mechanism involving a diradical intermediate, especially with enones. wikipedia.org The stereochemistry of the starting alkene can be retained in the product, particularly in concerted singlet-state reactions. acs.org

[4+2] Cycloadditions (Diels-Alder Reaction): The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile (an alkene). wikipedia.orgorganic-chemistry.org In this context, this compound would act as the dienophile. The reaction is typically thermally allowed and proceeds in a concerted fashion. wikipedia.org The stereochemistry of the dienophile is retained in the product; thus, a reaction with this compound would result in a trans-substituted cyclohexene (B86901) derivative. The reactivity in Diels-Alder reactions is enhanced by electron-withdrawing groups on the dienophile. organic-chemistry.org

Table 5: Key Cycloaddition Reactions Involving an Alkene Moiety.

Reaction Type π-Electrons Involved Key Features
[2+2] Photocycloaddition 2 + 2 Photochemically induced, forms cyclobutane rings, can be stepwise or concerted. wikipedia.orgnih.gov

Advanced Theoretical and Computational Investigations of E but 2 Enehydrazide Chemistry

Quantum Chemical Characterization of Electronic Structure

The electronic structure of (E)-but-2-enehydrazide is fundamental to understanding its reactivity and spectroscopic properties. Quantum chemical methods provide powerful tools to probe the distribution of electrons and the nature of chemical bonds within the molecule.

Application of Density Functional Theory (DFT) for Molecular Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and various electronic descriptors. For this compound, DFT calculations would be employed to determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would offer insights into the molecule's reactivity. The energy and spatial distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO reveals sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, would be used to investigate charge distribution, hybridization, and delocalization of electron density through hyperconjugative interactions. This analysis would help to quantify the electronic effects of the α,β-unsaturated system on the hydrazide moiety.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy
LUMO Energy
HOMO-LUMO Gap
Dipole Moment
Natural Atomic Charges (Selected Atoms)

Note: This table is illustrative and requires specific computational data for this compound to be populated.

Ab Initio and Semi-Empirical Methods in Conformational Studies

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for conformational analysis. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory could be used to generate a precise potential energy surface for this compound, identifying the most stable conformers and the energy barriers between them.

Semi-empirical methods, while less accurate, provide a computationally less expensive alternative for exploring the conformational landscape of larger molecules. These methods would be suitable for initial conformational searches to identify low-energy structures that can then be further refined using more rigorous ab initio or DFT calculations.

Computational Analysis of Tautomeric Equilibria and Conformations

Hydrazides can exist in equilibrium with their hydrazone tautomers. Computational chemistry is instrumental in determining the relative stabilities of these tautomers and understanding the factors that influence the equilibrium.

Energetic Landscape of Hydrazide-Hydrazone Tautomers

For this compound, the primary tautomeric equilibrium would be between the hydrazide form and the corresponding hydrazonic acid form. DFT and ab initio calculations can be used to compute the Gibbs free energy of each tautomer, allowing for the determination of the equilibrium constant. The calculations would also identify the transition state connecting the two tautomers, providing the activation energy for the tautomerization process. Solvent effects, which can significantly influence tautomeric equilibria, can be modeled using implicit or explicit solvent models.

Table 2: Hypothetical Relative Energies of this compound Tautomers

TautomerRelative Energy (kcal/mol)
Hydrazide Form
Hydrazone Form
Transition State

Note: This table is illustrative and requires specific computational data for this compound to be populated.

Mechanistic Elucidation through Computational Reaction Dynamics

Computational reaction dynamics simulations can provide a detailed, atomistic view of chemical reactions, tracing the trajectories of atoms as they move from reactants to products. For this compound, these methods could be used to elucidate the mechanisms of various reactions, such as its behavior as a Michael acceptor due to the α,β-unsaturated system.

By mapping the potential energy surface for a given reaction, computational methods can identify intermediates, transition states, and reaction pathways. This information is crucial for understanding the factors that control the rate and selectivity of a reaction. For instance, the reaction of this compound with a nucleophile could be modeled to determine whether the reaction proceeds via a concerted or a stepwise mechanism.

Identification of Transition States and Reaction Intermediates

Information regarding the computational identification and characterization of transition states and reaction intermediates specific to the reactions of this compound is not available in the searched scientific literature.

Prediction of Reaction Pathways and Selectivity

There are no available computational studies in the search results that predict or analyze the potential reaction pathways or the chemo-, regio-, and stereoselectivity of this compound.

A table of mentioned compounds cannot be generated as no specific compounds related to the computational study of this compound were discussed.

Applications of E but 2 Enehydrazide and Its Derivatives in Specialized Organic Synthesis

Precursors for the Construction of Complex Heterocyclic Ring Systems

The bifunctional nature of (E)-but-2-enehydrazide and its analogs makes them ideal precursors for the synthesis of a wide array of complex heterocyclic ring systems. The hydrazide group provides two nucleophilic nitrogen atoms, while the α,β-unsaturated carbonyl system is an excellent electrophile, setting the stage for cyclization reactions.

One of the most common applications is in the synthesis of pyridazinones . These six-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are often prepared through the cyclocondensation of a γ-keto acid with hydrazine (B178648) hydrate. nih.govscispace.com this compound can be seen as a masked precursor to the necessary γ-keto acid functionality. For instance, Michael addition of a nucleophile to the β-position of the butenehydrazide, followed by hydrolysis, would generate a γ-substituted keto-hydrazide, primed for cyclization. The general synthetic route often involves the reaction of a butenoic acid derivative with a hydrazine, which can be a one-pot process to form the pyridazinone ring. researchgate.net

Similarly, this compound derivatives are valuable starting materials for the synthesis of pyrazoles , five-membered aromatic heterocycles with two adjacent nitrogen atoms. The classical Knorr pyrazole (B372694) synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. youtube.com While this compound is not a 1,3-dicarbonyl compound itself, it can be readily converted into one. For example, oxidation of the double bond to form a diol, followed by further oxidation, could yield a 1,3-dicarbonyl precursor that can then react intramolecularly or with an external hydrazine to form the pyrazole ring. beilstein-journals.orgmdpi.com The reaction of α,β-unsaturated ketones with hydrazines is a known route to pyrazolines, which can then be oxidized to pyrazoles. mdpi.com

The versatility of this compound as a precursor is further highlighted by its potential to participate in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, often a heterocycle. beilstein-journals.org The different reactive sites on the molecule allow for a programmed sequence of bond formations, leading to rapid increases in molecular complexity.

Table 1: Heterocyclic Systems Derived from this compound Precursors
Heterocyclic SystemGeneral Synthetic StrategyKey Reaction Type
PyridazinonesCyclocondensation of a γ-keto acid equivalent with the internal hydrazine moiety.Intramolecular cyclization
PyrazolesConversion to a 1,3-dicarbonyl equivalent followed by cyclization with a hydrazine.Cyclocondensation
Fused HeterocyclesReaction with bifunctional reagents to form polycyclic systems. nih.govAnnulation

Chiral Building Blocks in Asymmetric Synthetic Methodologies

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of asymmetric synthesis, a field where chiral building blocks are of paramount importance. nih.govgoogle.com this compound, although achiral in its parent form, can be readily transformed into a chiral building block or used in conjunction with chiral catalysts to achieve high levels of stereocontrol.

A key feature of this compound is the pro-chiral center at the β-carbon of the double bond. Asymmetric conjugate addition of a nucleophile to this position, mediated by a chiral catalyst, can generate a new stereocenter with high enantioselectivity. mdpi.com These chiral intermediates can then be elaborated into more complex molecules, with the newly formed stereocenter directing the stereochemical outcome of subsequent reactions.

Furthermore, the hydrazide moiety can be acylated with a chiral auxiliary. This chiral auxiliary can then direct the facial selectivity of reactions on the double bond, such as epoxidation or dihydroxylation, leading to the formation of diastereomerically enriched products. After the desired transformation, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched product and recovering the auxiliary for reuse.

The development of chiral guanidines and other organocatalysts has opened up new avenues for asymmetric transformations. rsc.org These catalysts can activate this compound towards nucleophilic attack, while their chiral environment ensures that the reaction proceeds with high enantioselectivity.

Table 2: Strategies for Asymmetric Synthesis with this compound
Asymmetric StrategyDescriptionPotential Outcome
Catalytic Asymmetric Conjugate AdditionA chiral catalyst promotes the addition of a nucleophile to the β-position of the double bond. mdpi.comEnantiomerically enriched γ-substituted butenehydrazide.
Use of Chiral AuxiliariesAttachment of a chiral auxiliary to the hydrazide nitrogen to direct subsequent reactions.Diastereomerically enriched products.
OrganocatalysisUse of small chiral organic molecules to catalyze asymmetric transformations. rsc.orgHigh enantioselectivity in various reactions.

Role as Intermediates in Multi-Step Total Synthesis Endeavors

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies. nih.govsyrris.jp The structural features of this compound make it an attractive intermediate in multi-step synthetic sequences aimed at the construction of biologically active molecules.

A notable example is the total synthesis of the hydrazidomycins, a family of natural products with antitumor activity. nih.gov These molecules contain the enehydrazide functionality as a key structural motif. A successful total synthesis of hydrazidomycins A and B employed a strategy where the Z-enehydrazide was installed stereospecifically via a Peterson olefination approach. nih.gov This highlights the importance of having reliable methods to construct the enehydrazide core, and this compound itself can be seen as a simplified analog of these more complex natural products.

In a broader context, multi-step synthesis often involves a series of transformations to build up a target molecule piece by piece. youtube.comyoutube.com this compound can serve as a versatile three- or four-carbon building block, with the hydrazide and alkene moieties allowing for a wide range of subsequent chemical manipulations. For instance, the double bond can be cleaved via ozonolysis to generate two new functional groups, or it can participate in cycloaddition reactions to form cyclic structures. The hydrazide can be a handle for attaching other molecular fragments or can be transformed into other nitrogen-containing functional groups.

The application of this compound as an intermediate is not limited to natural product synthesis. It can also be a key component in the synthesis of pharmaceutical drug candidates and other functional organic materials. Its ability to be readily modified makes it a valuable platform for generating libraries of compounds for biological screening.

Development of Novel Synthetic Reagents and Catalytic Components

The search for new reagents and catalysts that can promote chemical reactions with high efficiency and selectivity is a central theme in modern organic chemistry. mdpi.com The unique electronic and structural properties of this compound suggest its potential for development into novel synthetic tools.

The hydrazide functionality of this compound can act as a ligand for transition metals. By coordinating to a metal center, the hydrazide can modulate its catalytic activity and selectivity. Chiral derivatives of this compound could be developed as ligands for asymmetric catalysis, where the chiral backbone of the ligand would create a chiral environment around the metal, enabling enantioselective transformations. researchgate.net

Furthermore, the alkene moiety could be functionalized to incorporate other catalytically active groups. For example, attachment of a phosphine (B1218219) to the double bond via a hydrophosphination reaction would generate a phosphine-hydrazide ligand, capable of coordinating to a metal through both the phosphorus and nitrogen atoms. Such bidentate ligands are highly sought after in catalysis due to their ability to form stable complexes with metals.

This compound could also be a precursor for the development of novel organocatalysts. The hydrazide group can participate in hydrogen bonding, a key interaction in many organocatalytic reactions. By incorporating the this compound scaffold into a larger molecular framework, it may be possible to design new catalysts for a variety of organic transformations. For example, metal-organic frameworks (MOFs) are a class of materials with high porosity and tunable catalytic activity. mdpi.com Functionalized this compound derivatives could be used as the organic linkers in the synthesis of novel MOFs with tailored catalytic properties.

Table 3: Potential Applications in Reagent and Catalyst Development
Application AreaProposed Role of this compoundPotential Impact
Ligand SynthesisAs a scaffold for chiral and achiral ligands for transition metal catalysis. researchgate.netNew catalysts with improved activity and selectivity.
Organocatalyst DesignAs a component of new hydrogen-bonding organocatalysts.Novel metal-free catalytic systems.
Materials ScienceAs an organic linker for the synthesis of functional materials like MOFs. mdpi.comMaterials with tailored porosity and catalytic properties.

Emerging Research Frontiers for E but 2 Enehydrazide

Development of Innovative Catalytic Methods for Enehydrazide Transformations

The transformation of enehydrazides, including (E)-but-2-enehydrazide, is a focal point of contemporary synthetic chemistry, with a significant emphasis on the development of novel catalytic methods. These methods are pivotal for enhancing reaction efficiency, selectivity, and sustainability. A key area of advancement is the use of transition-metal catalysis for N-N bond formation, a critical step in the synthesis of complex hydrazides. acs.orgorganic-chemistry.org

Recent breakthroughs have demonstrated the efficacy of nickel-catalyzed cross-coupling reactions for the synthesis of hydrazides from O-benzoylated hydroxamates and various amines. organic-chemistry.orgnih.gov This methodology, which can be adapted for enehydrazide synthesis, offers a convergent and modular approach, allowing for the coupling of diverse molecular fragments under mild conditions. The proposed mechanism for this transformation involves the formation of an electrophilic Ni-stabilized acyl nitrenoid intermediate, which then undergoes an outer-sphere attack by the amine to form the crucial N-N bond. organic-chemistry.org The use of an air-stable Ni(II) half-sandwich precatalyst that is reduced in situ to an active Ni(I) species further enhances the practical applicability of this method. acs.orgorganic-chemistry.org

Beyond nickel, other transition metals such as iridium and rhodium have also been explored for nitrene insertion reactions to form N-N bonds, although these have been primarily applied to tertiary amines. nih.gov The extension of these catalytic systems to accommodate the specific electronic and steric properties of enehydrazides like this compound is an active area of research. The development of catalysts that can tolerate a broad range of functional groups is essential for the late-stage modification of complex molecules and the synthesis of novel bioactive compounds. researchgate.net

Another innovative approach involves the photocatalytic cleavage of N-N bonds in hydrazides, which can be utilized for the synthesis of secondary aromatic amines. nih.gov While this represents a bond-breaking transformation, the underlying principles of photocatalysis are being explored for bond-forming reactions as well. The use of visible light and a ruthenium(II) catalyst provides an environmentally benign method for these transformations. nih.gov The adaptation of such photocatalytic systems for the synthesis and modification of this compound could open new avenues for creating complex molecular architectures.

The table below summarizes some of the innovative catalytic methods being explored for transformations related to enehydrazides.

Catalytic MethodMetal CatalystKey FeaturesPotential Application for this compound
N-N Cross-CouplingNickelMild reaction conditions, broad substrate scope, use of air-stable precatalyst. acs.orgorganic-chemistry.orgDirect synthesis from corresponding precursors, functionalization.
Nitrene InsertionIridium, RhodiumFormation of N-N bonds via electrophilic metal-bound nitrenoids. nih.govIntroduction of new substituents on the nitrogen atoms.
PhotocatalysisRuthenium(II)Use of visible light, environmentally friendly. nih.govSelective bond cleavage or formation under mild conditions.

Advanced Spectroscopic and Structural Elucidation in Interdisciplinary Research

The precise characterization of this compound and its derivatives is fundamental to understanding their reactivity and potential applications. Advanced spectroscopic and structural elucidation techniques are indispensable tools in this endeavor, providing detailed insights into molecular geometry, electronic structure, and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for the structural analysis of enehydrazides. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are routinely used to establish the connectivity of atoms within the molecule. For this compound, specific attention is given to the chemical shifts and coupling constants of the vinylic protons to confirm the (E)-configuration of the double bond. The protons on the hydrazide moiety also provide crucial information about the conformation and potential for hydrogen bonding.

Infrared (IR) spectroscopy is another vital technique for characterizing this compound. The presence of characteristic absorption bands corresponding to the N-H, C=O (amide I), and C=C stretching vibrations allows for the confirmation of the hydrazide and alkene functional groups. nih.gov The position of the amide I band can be particularly informative about the extent of hydrogen bonding and the electronic environment of the carbonyl group.

X-ray crystallography provides the most definitive structural information, offering a three-dimensional view of the molecule in the solid state. For derivatives of this compound, single-crystal X-ray diffraction can precisely determine bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the molecule's conformation and how it packs in a crystal lattice, which can influence its physical properties and reactivity.

In addition to experimental techniques, computational chemistry plays an increasingly important role in the structural elucidation of enehydrazides. Density Functional Theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies, and NMR chemical shifts. organic-chemistry.org These theoretical calculations complement experimental data, aiding in the assignment of complex spectra and providing insights into the molecule's electronic properties.

The table below highlights the key spectroscopic and structural techniques and the information they provide for this compound.

TechniqueInformation ObtainedRelevance to this compound
¹H and ¹³C NMRConnectivity, stereochemistry, conformation.Confirmation of the (E)-isomer, analysis of hydrazide group conformation.
2D NMR (COSY, HSQC, HMBC)Detailed atomic correlations.Unambiguous assignment of all proton and carbon signals.
Infrared (IR) SpectroscopyPresence of functional groups, hydrogen bonding. nih.govIdentification of N-H, C=O, and C=C bonds.
X-ray Crystallography3D molecular structure, bond parameters, packing.Definitive determination of stereochemistry and conformation.
Computational Chemistry (DFT)Predicted geometry, spectroscopic data. organic-chemistry.orgComplements experimental data, provides electronic structure insights.

Expansion of Chemical Reactivity and Stereochemical Control

The chemical reactivity of this compound is largely dictated by the interplay of its alkene and hydrazide functionalities. A significant frontier in its research is the expansion of its reaction scope and the precise control of stereochemistry in its transformations. The (E)-configuration of the butene backbone presents unique opportunities and challenges for stereoselective and stereospecific reactions. studylib.netmasterorganicchemistry.com

Stereoselective additions to the double bond are a primary area of investigation. The electrophilic addition of reagents such as halogens or hydrohalic acids to the C=C bond of this compound can lead to the formation of new stereocenters. pearson.commasterorganicchemistry.com The stereochemical outcome of these reactions, whether syn- or anti-addition, is of great interest. For instance, the addition of bromine to trans-2-butene is a classic example of a stereospecific anti-addition, leading to the formation of a meso compound. quora.com Similar principles can be applied to this compound, with the hydrazide moiety potentially influencing the stereoselectivity through steric or electronic effects.

The development of asymmetric catalytic reactions is another crucial aspect. The use of chiral catalysts can enable the enantioselective transformation of the prochiral faces of the double bond, leading to the synthesis of optically active products. For example, asymmetric dihydroxylation or epoxidation of the alkene would yield chiral diols or epoxides, which are valuable synthetic intermediates.

The hydrazide group also offers a rich landscape for chemical modification. N-alkylation and N-arylation reactions on the hydrazide nitrogens can introduce molecular diversity. organic-chemistry.org The differential reactivity of the two nitrogen atoms allows for selective functionalization, which can be controlled by the choice of reagents and reaction conditions. Furthermore, the carbonyl group of the hydrazide can participate in various nucleophilic addition and condensation reactions.

The table below outlines potential reactions for expanding the chemical reactivity of this compound and the expected stereochemical control.

Reaction TypeReagent/CatalystPotential ProductStereochemical Aspect
Electrophilic AdditionBr₂Dibromo derivativeStereospecific anti-addition. quora.com
HydrohalogenationHBrBromo derivativeRegioselective (Markovnikov's rule). masterorganicchemistry.com
Asymmetric EpoxidationChiral catalyst (e.g., Sharpless)Chiral epoxideEnantioselective. masterorganicchemistry.com
N-AlkylationAlkyl halide, baseN-alkylated enehydrazideRegioselective functionalization of nitrogen.
CycloadditionDiene (e.g., in Diels-Alder)Cyclic adductDiastereoselective.

Integration of Machine Learning and Data Science in Molecular Design

The integration of machine learning (ML) and data science is revolutionizing the field of molecular design, and its application to this compound and its derivatives holds immense promise. scholar9.com These computational tools can accelerate the discovery of new molecules with desired properties by efficiently navigating the vast chemical space. researchgate.net

De novo molecular design using generative models is a particularly exciting frontier. arxiv.org By training on large databases of known molecules and their properties, ML models can generate novel chemical structures that are predicted to be active for a specific biological target or possess desirable physicochemical properties. For this compound, this could involve generating derivatives with enhanced bioactivity or improved metabolic stability. These models can be constrained to generate synthetically accessible molecules, bridging the gap between computational design and laboratory synthesis. ethz.ch

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful application of machine learning. By analyzing the relationship between the structural features of a series of this compound analogs and their biological activity, QSAR models can predict the activity of new, untested compounds. This allows for the prioritization of synthetic targets, saving time and resources.

Machine learning can also aid in reaction prediction and optimization . By learning from vast reaction databases, ML models can predict the outcome of a chemical reaction, suggest optimal reaction conditions, and even propose novel synthetic routes. ethz.ch This can be invaluable for planning the synthesis of complex derivatives of this compound.

The table below summarizes the key applications of machine learning and data science in the context of this compound research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.